molecular formula C7H10N2O2 B1166077 1-(3-Methylisoxazol-5-yl)propan-2-one oxime CAS No. 19986-26-6

1-(3-Methylisoxazol-5-yl)propan-2-one oxime

Cat. No.: B1166077
CAS No.: 19986-26-6
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylisoxazol-5-yl)propan-2-one oxime is a heterocyclic oxime derivative comprising a propan-2-one backbone functionalized with an oxime group (–NOH) and substituted at the 3-position of an isoxazole ring with a methyl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Its synthesis often involves condensation reactions between hydroxylamine derivatives and ketones, followed by functionalization of the isoxazole moiety .

Properties

IUPAC Name

(NE)-N-[1-(3-methyl-1,2-oxazol-5-yl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(8-10)3-7-4-6(2)9-11-7/h4,10H,3H2,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGOWZZAOIMKA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)propan-2-one oxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)propan-2-one oxime has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-one oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Oxime Derivatives
Compound Name Core Structure Substituent(s) Key Functional Groups
1-(3-Methylisoxazol-5-yl)propan-2-one oxime Propan-2-one 3-Methylisoxazol-5-yl Oxime (–NOH), Isoxazole
1-(4-Methoxyphenyl)propan-2-one oxime Propan-2-one 4-Methoxyphenyl Oxime (–NOH), Methoxy group
1-(p-Tolylhydrazono)-propan-2-one (PTHP) Propan-2-one p-Tolylhydrazono Hydrazone (–NHN=C)
1-(3-Methyl-2-nitrobenzoyl)piperidin-4-one oxime Piperidin-4-one 3-Methyl-2-nitrobenzoyl Oxime (–NOH), Nitro group

Key Observations :

  • Electronic Effects : The 3-methylisoxazole substituent introduces aromaticity and electron-withdrawing character, enhancing stability compared to aliphatic substituents (e.g., methoxyphenyl in ).
  • Biological Relevance: Isoxazole-containing oximes are often explored for CNS-targeting applications due to their ability to cross the blood-brain barrier, unlike bulky piperidinone derivatives .

Key Observations :

  • Methoxyphenyl analogues (e.g., ) show moderate yields (33%), while hydrazone derivatives (e.g., PTHP ) achieve higher yields (42%), likely due to simpler reaction pathways.

Research Findings and Limitations

  • Gaps in Data : Direct comparative studies on biological activity or thermodynamic properties (e.g., binding affinities, solubility) are absent in the provided evidence. Most conclusions are inferred from structural analogies.

Biological Activity

1-(3-Methylisoxazol-5-yl)propan-2-one oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring, which contributes to its biological activity. The oxime functional group enhances reactivity and interaction with biological targets.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and acetylcholinesterases, which are critical in cellular signaling pathways and neurotransmission.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that the compound effectively inhibits the growth of various bacterial strains.
  • Fungal Activity : It also demonstrates antifungal effects, making it a candidate for treating fungal infections.

Anticancer Potential

The compound has been explored for its anticancer properties:

  • Cell Line Studies : In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as human colorectal carcinoma (HCT-116) and lung cancer (A549) cells. The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival .
Cell LineIC50 (µM)Effect
HCT-1160.1Inhibition of cell growth
A5490.025Induction of apoptosis
HL60 (leukemia)0.1–1Antiproliferative activity

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has potential anti-inflammatory effects:

  • Kinase Inhibition : It acts as a kinase inhibitor, affecting pathways involved in inflammation . This property could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound significantly reduced bacterial counts in vitro compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Cancer Treatment Research : Another research project evaluated its effects on various cancer cell lines, reporting substantial reductions in viability and increased apoptosis rates compared to untreated controls .
  • Inflammatory Response Modulation : Research highlighted its role in modulating inflammatory responses through inhibition of specific kinases involved in cytokine signaling pathways.

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